N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethyl group at the 3-position and an isoxazole-4-ylpropyl chain attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c14-13(15,16)11-4-1-5-12(7-11)22(19,20)18-6-2-3-10-8-17-21-9-10/h1,4-5,7-9,18H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYKKKUQKBJYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC2=CON=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound notable for its unique structural features, which include an isoxazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts.
Structural Characteristics
The compound's structure can be broken down as follows:
- Isoxazole Ring : Contributes to its biological activity, particularly in inhibiting cyclooxygenase (COX) enzymes.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
- Benzenesulfonamide Moiety : Known for diverse pharmacological properties, including antibacterial effects.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar structures to this compound may effectively inhibit COX-2, an enzyme involved in the inflammatory process. The inhibition of COX-2 is crucial for reducing inflammation and pain.
A study highlighted that isoxazole derivatives often exhibit significant anti-inflammatory properties by targeting these enzymes. Given the structural similarity, it is plausible that this compound may also demonstrate selective inhibitory activity against COX-2.
The synthesis of this compound can be achieved through various methods involving the reaction of isoxazole derivatives with sulfonamides. Understanding its mechanism of action involves studying its binding affinity to COX enzymes and other receptors involved in inflammatory pathways.
Table 1: Summary of Biological Activity Studies
Implications for Medicinal Chemistry
The findings surrounding this compound suggest its potential as a lead compound for developing new anti-inflammatory drugs. Its structural characteristics make it a candidate for further modifications aimed at enhancing pharmacokinetic properties and therapeutic efficacy.
Additionally, due to its sulfonamide nature, it may also have applications in antibacterial therapies, as evidenced by studies on related compounds demonstrating significant antibacterial activity against various pathogens.
Comparison with Similar Compounds
Target Compound vs. Pyrazolo-Pyrimidinyl Sulfonamides ()
- Target Compound : Features a 3-(trifluoromethyl)benzenesulfonamide core with a 3-(isoxazol-4-yl)propyl group on the nitrogen.
- Example 57 () : Contains a cyclopropyl substituent on the sulfonamide nitrogen and a complex pyrazolo-pyrimidinyl-chromene backbone. The benzene ring is substituted with fluorinated groups (5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl) .
Target Compound vs. Perfluorinated Benzenesulfonamides ()
- Pharos PFCs (): Include highly fluorinated substituents (e.g., pentafluoroethyl, triethoxysilylpropyl) and phosphonooxyethyl groups. Examples: [52026-59-2]: Contains a pentafluoroethyl-tris(trifluoromethyl)pentenyloxy group and triethoxysilylpropyl chain. [69013-34-9]: Features a methyl-phosphonooxyethyl substituent .
- Key Difference : The target compound’s single trifluoromethyl group contrasts with the extensive fluorination in Pharos compounds, which are likely used in industrial applications (e.g., surfactants or coatings) rather than pharmaceuticals.
Physicochemical Properties
- Molecular Weight : Example 57’s larger pyrazolo-pyrimidinyl-chromene system results in a higher molecular weight (~617 g/mol) compared to the target compound, which is likely lighter due to its simpler substituents .
- Fluorination Impact : The trifluoromethyl group in the target compound balances lipophilicity and metabolic stability, whereas Pharos PFCs’ extreme fluorination may render them environmentally persistent but unsuitable for drug design .
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing N-(3-(isoxazol-4-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide?
- Methodological Answer : The synthesis involves two critical steps:
- Isoxazole Ring Formation : Achieved via 1,3-dipolar cycloaddition between nitrile oxides and alkynes/alkenes under heated conditions (50–100°C) in polar aprotic solvents like acetonitrile .
- Sulfonamide Coupling : Reacting the isoxazole intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature.
Optimization Tips : Monitor reaction progress using TLC and adjust reaction times (4–24 hours) to maximize yield. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at C3 of benzene, isoxazole-propyl linkage) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : Confirm molecular ion peak (m/z ~273.33 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Modify Key Substituents :
| Region | Modification | Hypothesized Impact |
|---|---|---|
| Isoxazole ring | Replace with thiazole/thiophene | Altered heterocycle electronics and target binding . |
| Propyl linker | Vary chain length (ethyl/butyl) | Adjust flexibility and hydrophobic interactions . |
| Trifluoromethyl group | Substitute with Cl/NO₂ | Influence electron-withdrawing effects and metabolic stability . |
- Assay Selection : Test analogs in receptor-binding assays (e.g., 5-HT6R/5-HT7R antagonism) and enzyme inhibition (e.g., kynurenine monooxygenase) to correlate structural changes with activity .
Q. How can contradictions in reported biological targets (e.g., receptor vs. enzyme inhibition) be resolved?
- Methodological Answer :
- Orthogonal Assays : Perform competitive binding assays (e.g., radioligand displacement for 5-HT receptors) alongside enzymatic activity assays (e.g., fluorescence-based monitoring of kynurenine metabolism) .
- Computational Docking : Use molecular docking (AutoDock Vina) to predict binding poses in receptor vs. enzyme active sites. Validate with mutagenesis studies on key residues .
Q. What in vivo models are appropriate for evaluating efficacy in neurodegenerative diseases?
- Methodological Answer :
- Transgenic Mouse Models : Use APP/PS1 mice to assess amyloid-beta (Aβ) reduction in brain tissue via ELISA .
- Behavioral Tests : Morris water maze for cognitive improvement linked to 5-HT6R/5-HT7R modulation. Dose at 10–30 mg/kg (oral) for 4–8 weeks .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer :
- Liver Microsomal Assays : Incubate compound with human/rat liver microsomes; quantify parent compound depletion via LC-MS to calculate half-life (t½) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
